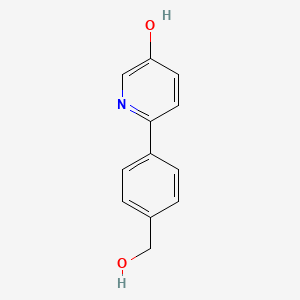

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(hydroxymethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYRSISHTVQJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692462 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255634-42-4 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 4 Hydroxymethyl Phenyl Pyridin 3 Ol

Strategic Approaches to the Synthesis of Pyridin-3-ol Cores

The synthesis of the pyridin-3-ol core is a foundational step in the generation of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. The construction of the pyridine (B92270) ring can be achieved through various established and novel methodologies, including cyclization, condensation, ring expansion, and metal-catalyzed reactions.

Cyclization Reactions in Pyridine Ring Formation

Cyclization reactions are a primary method for constructing the pyridine ring. mdpi.com These strategies often involve the formation of carbon-carbon and carbon-nitrogen bonds in a concerted or stepwise manner to build the heterocyclic framework.

One of the most fundamental approaches is the [4+2] cycloaddition, or Diels-Alder reaction. baranlab.org This method can involve the reaction of a 1-azadiene with an alkene or alkyne, followed by an oxidation step to yield the aromatic pyridine ring. baranlab.org However, the direct use of 1-azadienes can be challenging due to electronic and conformational factors. baranlab.org A more common and effective variation is the inverse-electron-demand Diels-Alder reaction, which utilizes heterocyclic azadienes. baranlab.org

Other cycloaddition strategies include [3+3] cyclizations. For example, a redox-neutral [3+3] condensation between O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by a copper(I) salt and a secondary amine, provides a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org Additionally, pyridinium (B92312) 1,4-zwitterions have been employed in formal (3+3) cyclization reactions to synthesize related nitrogen-containing heterocycles. mdpi.com

Condensation and Annulation Approaches

Condensation reactions represent one of the most traditional and widely used methods for pyridine synthesis, often involving carbonyl compounds as key building blocks. baranlab.orgacsgcipr.org These reactions build the carbon skeleton of the pyridine ring through sequential bond formations, typically culminating in a ring-closing step. acsgcipr.org

Key named reactions in this category include:

Hantzsch Pyridine Synthesis : This is a multi-component reaction that typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (B1221849) (or an ammonia equivalent) to form a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the pyridine. acsgcipr.org

Guareschi-Thorpe Reaction : This approach involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound, leading directly to a substituted 2-pyridone.

Bohlmann-Rahtz Pyridine Synthesis : This two-step sequence involves the condensation of an enamine with an alkynyl ketone to form an aminodiene intermediate, which then undergoes thermal cyclodehydration to furnish the pyridine ring. acsgcipr.org

Aza-Robinson Annulation : This strategy is an adaptation of the classic Robinson annulation. It can involve a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol (B89426) condensation to create a fused bicyclic amide system, which serves as a precursor to substituted pyridine structures. nih.gov

These condensation approaches are versatile and can be performed as linear sequences or as efficient multi-component reactions in a "one-pot" process. acsgcipr.org

Key Condensation Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Initial Product | Notes |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | 1,4-Dihydropyridine | Requires a final oxidation step to form the pyridine. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Dicarbonyl | Substituted 2-Pyridone | Directly yields a pyridine derivative. |

| Bohlmann-Rahtz Synthesis | Enamine, Alkynyl Ketone | Substituted Pyridine | Proceeds via a cyclodehydration mechanism. acsgcipr.org |

| Kröhnke Reaction | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls, Ammonium (B1175870) acetate (B1210297) | Polysubstituted Pyridine | A versatile method for synthesizing 2,4,6-trisubstituted pyridines. |

Ring Expansion Strategies from Furan Derivatives (e.g., from 5-(hydroxymethyl)furfural)

Ring expansion of five-membered heterocycles like furans offers a direct and innovative route to the pyridin-3-ol core. baranlab.org This approach is particularly relevant for the synthesis of this compound, as a direct pathway from the biomass-derived platform chemical 5-(hydroxymethyl)furfural (HMF) has been identified. acs.orgnih.gov

The conversion of HMF into 6-(hydroxymethyl)pyridin-3-ol (B1203515) occurs in the presence of ammonia or ammonia-producing compounds. acs.orgnih.gov The proposed reaction pathway is believed to be a general route for the formation of pyridin-3-ols from 2-oxofurans. nih.gov Studies have shown that this transformation proceeds most effectively at neutral pH values. acs.orgnih.gov The activation energy for the formation of 6-(hydroxymethyl)pyridin-3-ol from HMF was determined to be 74 ± 3 kJ/mol. nih.gov This strategy highlights a valuable connection between renewable feedstocks and the synthesis of functionalized pyridines. acs.orgnih.gov While ring expansion strategies can sometimes be low-yielding or have narrow applicability, this specific transformation provides an efficient route to the core structure of the target molecule. baranlab.org

Metal-Catalyzed Synthetic Routes for Pyridine Systems

The use of transition metal catalysts has revolutionized the synthesis of pyridine rings, providing highly efficient, convergent, and atom-economical pathways. acsgcipr.org These methods often enable reactions that are not feasible under thermal conditions. acsgcipr.org

A prominent metal-catalyzed approach is the [2+2+2] cycloaddition of nitriles with two molecules of an alkyne. acsgcipr.org This reaction is efficiently catalyzed by various transition metal complexes, particularly those containing cobalt, to assemble the pyridine ring from simple precursors. acsgcipr.orgresearchgate.net

Other significant metal-catalyzed reactions include:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of 2-heterocyclic organozinc reagents with aryl chlorides, are effective for producing 2-aryl-substituted pyridines. organic-chemistry.org

C-H Functionalization : Transition metal-catalyzed C-H bond activation and functionalization have emerged as powerful tools for synthesizing substituted pyridines. nih.gov This avoids the need for pre-functionalized starting materials. For instance, rare-earth metal catalysts can facilitate the C-H addition of pyridines to olefins to generate 2-alkylated pyridine derivatives. organic-chemistry.org

Cyclization and Annulation : Various metals, including iron and copper, can catalyze cyclization reactions to form the pyridine ring. nih.gov Iron has been used to catalyze the synthesis of symmetrical pyridines from ketoxime acetates and aldehydes. acsgcipr.org

Examples of Metal-Catalyzed Pyridine Syntheses

| Metal Catalyst | Reaction Type | Reactants | Reference |

|---|---|---|---|

| Cobalt (e.g., CpCo(CO)₂) | [2+2+2] Cycloaddition | Alkynes + Nitrile | acsgcipr.orgresearchgate.net |

| Rhodium | Hydroacylation/N-Annulation | Aldehydes + Alkynes + NH₄OAc | acsgcipr.org |

| Iron | Cyclization | Ketoxime acetates + Aldehydes | acsgcipr.orgnih.gov |

| Copper | Condensation/Cyclization | O-acetyl ketoximes + α,β-unsaturated aldehydes | organic-chemistry.org |

| Palladium | Negishi Cross-Coupling | 2-Pyridyl organozinc + Aryl chloride | organic-chemistry.org |

| Ruthenium | [4+2] Cycloaddition | Enamides + Alkynes | organic-chemistry.org |

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

The synthesis of the specifically substituted target molecule requires careful management of its reactive functional groups, namely the phenolic and benzylic hydroxyl groups.

Hydroxyl Group Protection Strategies

Hydroxyl groups are reactive towards many reagents used in organic synthesis. libretexts.org Therefore, it is often necessary to "protect" or "mask" these groups by converting them into less reactive forms to prevent unwanted side reactions during the construction of the molecule. libretexts.org A good protecting group must be easy to install, stable to the subsequent reaction conditions, and easy to remove selectively when it is no longer needed. libretexts.org

For a molecule like this compound with two different hydroxyl groups, a selective or orthogonal protection strategy might be required. studyraid.com This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one hydroxyl group while the other remains protected. studyraid.com

Common strategies for hydroxyl group protection include their conversion to ethers, esters, or silyl (B83357) ethers. libretexts.orghighfine.com

Common Protecting Groups for Hydroxyl Functions

| Protecting Group Type | Example (Abbr.) | Protection Conditions | Deprotection Conditions | Notes |

|---|---|---|---|---|

| Ether | Benzyl (B1604629) (Bn) | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable under acidic and basic conditions. studyraid.com |

| Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | Fluoride source (e.g., TBAF) | Offers good steric protection for primary alcohols. studyraid.comresearchgate.net |

| Ester | Acetyl (Ac) | Ac₂O, Pyridine | Base (e.g., K₂CO₃, MeOH) | Economical and ideal for short-term protection. studyraid.comhighfine.com |

| Ester | Benzoyl (Bz) | BzCl, Pyridine | Base (e.g., NaOH) | More stable to hydrolysis than acetyl groups. highfine.com |

| Ester | Pivaloyl (Piv) | PivCl, Pyridine | Stronger base or reductive cleavage | Provides significant steric bulk and is very stable to hydrolysis. highfine.com |

| Acetal/Ketal | Isopropylidene Acetal | Acetone, Acid catalyst | Aqueous acid | Selectively protects 1,2- and 1,3-diols. studyraid.comhighfine.com |

Regioselective Functionalization of Pyridine Rings

The regioselective functionalization of the pyridine ring is a critical aspect of the synthesis of substituted pyridines like this compound. The electronic properties of the pyridine ring, with its electron-deficient nature, dictate the preferred positions for electrophilic and nucleophilic attack. The presence of a hydroxyl group at the 3-position further influences this reactivity.

Titanium(III)-mediated radical arylation of 3-hydroxypyridines has been shown to proceed with high regioselectivity for the 2-position. nih.gov This method utilizes aryldiazonium chlorides as the aryl radical source, leading to the formation of 3-hydroxy-2-phenylpyridines in moderate to good yields under simple reaction conditions. nih.gov While not a direct synthesis of a 6-aryl-3-hydroxypyridine, this demonstrates a viable strategy for functionalizing the C2 position.

Another approach involves the use of triborane (B3H7) adducts of pyridine derivatives. rsc.org The coordination of B3H7 to the pyridine nitrogen leads to the formation of stable dearomatized intermediates, which can then undergo regioselective C(sp²)-H functionalization. rsc.org This method offers a pathway to introduce substituents at specific positions on the pyridine ring under mild conditions. rsc.org

The inherent reactivity of the pyridine scaffold generally favors nucleophilic substitution at the C2 and C4 positions due to the electron-withdrawing effect of the nitrogen atom. nih.gov Conversely, electrophilic substitution is directed to the C3 position, albeit often requiring harsh conditions. nih.gov The presence of activating groups, such as a hydroxyl group, can modulate this reactivity and facilitate more selective transformations.

Table 1: Comparison of Regioselective Functionalization Methods for 3-Hydroxypyridines

| Method | Position of Functionalization | Reagents | Key Features |

| Titanium(III)-mediated radical arylation | C2 | Aryldiazonium chlorides, TiCl3 | High regioselectivity for the 2-position. nih.gov |

| Triborane (B3H7) activation | C(sp²)-H | B3H7 | Formation of stable dearomatized intermediates, mild reaction conditions. rsc.org |

Introduction of Phenyl Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used for the synthesis of biaryl compounds, including aryl-substituted pyridines. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent and an organohalide, is a particularly versatile method. nih.govmdpi.com

The synthesis of 6-aryl-substituted pyridines can be achieved through the Suzuki-Miyaura coupling of a 6-halopyridine with an appropriate arylboronic acid. For the synthesis of this compound, a plausible route would involve the coupling of a 6-halo-3-hydroxypyridine with (4-(hydroxymethyl)phenyl)boronic acid. This reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a base. researchgate.net

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another important palladium-catalyzed cross-coupling reaction. nih.gov This reaction could be employed to introduce an alkynylphenyl substituent at the 6-position of a 3-hydroxypyridine, which could then be further modified to the desired hydroxymethylphenyl group.

These coupling reactions offer a high degree of functional group tolerance, allowing for their application in the synthesis of complex molecules. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield.

Table 2: Overview of Coupling Reactions for Aryl-Pyridine Synthesis

| Coupling Reaction | Key Reactants | Catalyst System | Typical Application |

| Suzuki-Miyaura | Organohalide, Organoboron reagent | Palladium complex (e.g., Pd(PPh3)4) | Synthesis of biaryl and heteroaryl compounds. nih.govresearchgate.net |

| Sonogashira | Terminal alkyne, Aryl/vinyl halide | Palladium complex and Copper(I) co-catalyst | Formation of carbon-carbon bonds between sp and sp2 hybridized carbons. nih.gov |

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry is increasingly focused on the development of more efficient, scalable, and environmentally friendly methodologies. Advanced techniques such as microwave-assisted synthesis, continuous flow reactors, and the application of green chemistry principles are becoming integral to the synthesis of functionalized heterocycles.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.govacs.orgresearchgate.net This technique has been successfully applied to a variety of reactions in pyridine chemistry, including multicomponent reactions for the synthesis of highly functionalized pyridines. nih.govacs.orgresearchgate.net

For instance, a one-pot, four-component reaction of a p-formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation in ethanol (B145695) has been reported for the synthesis of novel pyridine derivatives. nih.govacs.orgresearchgate.net This method offers excellent yields (82%–94%) and short reaction times (2–7 minutes). nih.govacs.org Microwave irradiation has also been effectively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to synthesize aryl-substituted pyridines and other heterocycles. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-9 hours | 2-7 minutes |

| Yield | 71-88% | 82-94% |

| Data from a representative one-pot, four-component reaction for pyridine synthesis. |

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.govresearchgate.netuc.pt This technology is particularly well-suited for the synthesis of fine chemicals and pharmaceutical intermediates.

The synthesis of functionalized biaryl compounds, which are structurally related to the target molecule, has been successfully demonstrated in continuous flow reactors. rsc.orgresearchgate.net For example, a continuous flow protocol for the preparation and in-situ trapping of benzyne (B1209423) intermediates has been developed for the synthesis of functionalized biaryls. rsc.orgresearchgate.net Continuous flow systems have also been employed for Suzuki-Miyaura cross-coupling reactions to produce biaryl and heteroaryl compounds. rsc.org

The application of flow chemistry to the synthesis of heterocycles is a rapidly growing field, with numerous examples of its use in the preparation of a wide variety of ring systems. nih.govresearchgate.netuc.pt The modular nature of flow reactors allows for the telescoping of multiple reaction steps, which can significantly streamline synthetic sequences and reduce waste. uc.pt

Green Chemistry Principles in Pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridine synthesis, this involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govacs.orgresearchgate.net

One-pot multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.govacs.orgresearchgate.net The use of microwave irradiation, as discussed previously, also aligns with green chemistry principles by reducing energy consumption and reaction times. nih.govacs.orgresearchgate.net

The development of catalytic systems that can operate in greener solvents, such as water or bio-based solvents, is another important area of research. Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key strategy for improving the sustainability of chemical processes.

Chemical Reactivity and Transformation Analysis of this compound

The chemical reactivity of this compound is determined by the interplay of its three key functional groups: the pyridine ring, the phenolic hydroxyl group, and the benzylic alcohol. Each of these moieties can undergo a variety of chemical transformations, providing opportunities for further functionalization and derivatization.

The benzylic alcohol group is a versatile functional handle that can participate in a range of reactions. It can be oxidized to the corresponding aldehyde or carboxylic acid using various oxidizing agents. numberanalytics.com Esterification reactions with carboxylic acids or their derivatives can be used to introduce ester functionalities. numberanalytics.com Furthermore, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of other functional groups.

The phenolic hydroxyl group on the pyridine ring can undergo reactions typical of phenols, such as etherification and esterification. Its acidity can be exploited in base-catalyzed reactions. The pyridine nitrogen can act as a base or a nucleophile and can be quaternized with alkyl halides.

The combination of these reactive sites makes this compound a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemistry. The selective transformation of one functional group in the presence of others is a key challenge and opportunity in the chemistry of this molecule. The functionalization of electron-rich secondary benzylic alcohols has been achieved using hexafluoroisopropanol (HFIP) as a solvent, enabling the synthesis of thioethers and other trisubstituted methanes. nih.gov

Table 4: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Benzylic Alcohol | Oxidation | Aldehyde, Carboxylic acid |

| Esterification | Esters | |

| Nucleophilic Substitution | Ethers, Amines, Halides | |

| Phenolic Hydroxyl | Etherification | Ethers |

| Esterification | Esters | |

| Pyridine Ring | N-Alkylation | Pyridinium salts |

| Electrophilic Substitution | Substituted pyridines |

Derivatization via Hydroxyl Group Modification (Alkylation, Acylation)

The presence of a hydroxyl group on both the pyridine and phenyl rings of this compound offers a prime site for derivatization through alkylation and acylation reactions. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The pyridin-3-ol moiety exists in tautomeric equilibrium with its corresponding pyridin-3(4H)-one form. This duality allows for derivatization at either the oxygen or the nitrogen atom, leading to O-substituted or N-substituted products, respectively. The regioselectivity of these reactions is influenced by factors such as the choice of solvent, base, and alkylating or acylating agent.

Alkylation:

O-Alkylation: In the presence of a suitable base, such as potassium carbonate or sodium hydride, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an O-alkylated derivative. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) typically favors O-alkylation.

N-Alkylation: The pyridinone tautomer can undergo N-alkylation under similar conditions. The choice of a less polar solvent and a bulkier base can sometimes favor N-alkylation over O-alkylation.

Acylation:

O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction is often rapid and proceeds with high yield to form the corresponding ester. Acidic conditions can also promote chemoselective O-acylation of hydroxyamino acids and related compounds nih.gov.

N-Acylation: The nitrogen atom of the pyridinone tautomer can also be acylated, although this is generally less common than O-acylation for pyridin-3-ols.

The following interactive data table summarizes representative alkylation and acylation reactions on pyridin-3-ol systems.

| Reaction Type | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| O-Alkylation | Methyl Iodide | K2CO3, DMF, 80°C | 6-(4-(hydroxymethyl)phenyl)-3-methoxypyridine | Analogous to nih.gov |

| N-Alkylation | Benzyl Bromide | NaH, THF, rt | 1-benzyl-6-(4-(hydroxymethyl)phenyl)pyridin-3(4H)-one | Analogous to nih.gov |

| O-Acylation | Acetyl Chloride | Pyridine, DCM, rt | (6-(4-(hydroxymethyl)phenyl)pyridin-3-yl) acetate | nih.gov |

| N-Acylation | Benzoyl Chloride | Triethylamine, Dichloromethane, rt | 1-benzoyl-6-(4-(hydroxymethyl)phenyl)pyridin-3(4H)-one | Analogous reactions are well-established. |

Functionalization of the Phenyl Moiety

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing substituents—the hydroxymethyl group and the pyridin-3-ol moiety—play a crucial role in determining the position of substitution.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst.

Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The reaction conditions would need to be carefully controlled to avoid oxidation of the hydroxymethyl group.

Friedel-Crafts Acylation: An acyl group can be introduced onto the phenyl ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces a ketone functionality that can be a handle for further modifications. The presence of the hydroxyl groups may require protection prior to this reaction.

The following interactive data table outlines plausible functionalization reactions on the phenyl moiety.

| Reaction Type | Reagent | Conditions | Predicted Major Product | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | FeBr3, CCl4, reflux | 6-(3-bromo-4-(hydroxymethyl)phenyl)pyridin-3-ol | Standard electrophilic aromatic substitution conditions. |

| Nitration | HNO3, H2SO4 | 0°C | 6-(4-(hydroxymethyl)-3-nitrophenyl)pyridin-3-ol | Standard nitration conditions. |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | CS2, 0°C to rt | 6-(3-acetyl-4-(hydroxymethyl)phenyl)pyridin-3-ol | Standard Friedel-Crafts conditions sigmaaldrich.comnih.gov. |

Nucleophilic Aromatic Substitution on Pyridine Halogenated Analogs

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of pyridine rings, particularly when they are substituted with a good leaving group, such as a halogen, at an activated position (ortho or para to the nitrogen atom). For this compound, the introduction of a halogen at the 2- or 6-position of the pyridine ring would render it susceptible to SNAr reactions.

The synthesis of the halogenated precursor, for instance, 2-bromo-6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, could potentially be achieved through the bromination of the parent compound or a related intermediate.

Once the halogenated analog is obtained, it can react with a variety of nucleophiles to displace the halide and introduce new functional groups. Common nucleophiles include:

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides or phenoxides leads to the formation of the corresponding ethers.

Amines: Primary and secondary amines can displace the halide to form 2-amino- or 2-(substituted amino)pyridine derivatives.

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group (F > Cl > Br > I), and the presence of electron-withdrawing groups on the pyridine ring.

The following interactive data table provides examples of nucleophilic aromatic substitution reactions on a hypothetical 2-bromo analog.

| Nucleophile | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Methoxide | Sodium Methoxide | Methanol, reflux | 2-methoxy-6-(4-(hydroxymethyl)phenyl)pyridin-3-ol | General SNAr conditions on halo-pyridines libretexts.orgnih.gov. |

| Ammonia | Aqueous Ammonia | CuSO4, pressure, heat | 2-amino-6-(4-(hydroxymethyl)phenyl)pyridin-3-ol | General amination conditions for halo-pyridines. |

| Piperidine | Piperidine | DMF, 100°C | 6-(4-(hydroxymethyl)phenyl)-2-(piperidin-1-yl)pyridin-3-ol | General SNAr conditions on halo-pyridines nih.gov. |

Structural Elucidation and Advanced Spectroscopic Analysis in Research on 6 4 Hydroxymethyl Phenyl Pyridin 3 Ol and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Synthesis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool for determining the structure of organic molecules in solution. For a molecule like 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR provide foundational information, while two-dimensional NMR techniques offer deeper insights into the molecular framework.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for both the substituted pyridine (B92270) and phenyl rings, as well as the aliphatic hydroxymethyl group. The aromatic protons on the pyridine and phenyl rings typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The precise chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are dictated by the substitution pattern and the electronic environment of each proton. For instance, protons on the pyridine ring will show specific coupling constants (J-values) that are characteristic of their relative positions (ortho, meta, para). The two protons of the hydroxymethyl (-CH₂OH) group would likely appear as a singlet, while the hydroxyl (-OH) protons of both the pyridinol and benzyl (B1604629) alcohol moieties would also present as singlets, the chemical shifts of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The carbon atoms of the aromatic rings are typically found in the δ 110-160 ppm range. The carbon of the hydroxymethyl group (-CH₂OH) would appear in the aliphatic region, generally between δ 60-70 ppm. The specific chemical shifts are influenced by the nature of the substituents and their positions on the rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H | 7.0 - 8.5 | m |

| Phenyl H | 7.3 - 7.8 | m |

| -CH₂- | ~4.6 | s |

| Pyridinol -OH | Variable | s |

| Benzyl -OH | Variable | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C | 120 - 155 |

| Phenyl C | 125 - 145 |

| -CH₂- | ~65 |

While 1D NMR provides information about the types of protons and carbons present, 2D NMR techniques are crucial for establishing the connectivity between them.

Correlation Spectroscopy (COSY) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the pyridine and phenyl rings, helping to assign the specific positions of the protons on each aromatic system.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates directly bonded proton and carbon atoms. This is invaluable for definitively assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the -CH₂- group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is used to establish long-range (typically 2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting different fragments of the molecule. For instance, HMBC could show a correlation between the protons of the hydroxymethyl group and the quaternary carbon of the phenyl ring to which it is attached, as well as to the adjacent CH carbons. It would also be key in confirming the connection between the phenyl and pyridine rings by showing correlations between protons on one ring and carbons on the other.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of Novel Derivatives

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₂H₁₁NO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the elemental composition.

Electron ionization (EI) mass spectrometry often leads to fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways can be predicted. The molecular ion would be observed, and common fragmentation patterns for benzyl alcohols and pyridines would be expected. This could include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (-CH₂OH). Cleavage of the bond between the two aromatic rings is also a plausible fragmentation pathway.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 201 | [M]⁺ |

| 184 | [M - OH]⁺ |

| 183 | [M - H₂O]⁺ |

| 170 | [M - CH₂OH]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxymethylphenyl cation) |

| 94 | [C₅H₄NO]⁺ (hydroxypyridinyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis and Purity Assessment

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) groups, with the broadening resulting from hydrogen bonding. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- group would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibrations of the primary alcohol and the phenol (B47542) would be expected in the 1000-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would likely exhibit strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated system of the phenyl and pyridine rings. The position of the absorption maxima (λmax) can be influenced by the solvent polarity.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200-3600 | O-H (stretch, broad) |

| 3000-3100 | Aromatic C-H (stretch) |

| 2850-2960 | Aliphatic C-H (stretch) |

| 1400-1600 | Aromatic C=C and C=N (stretch) |

| 1000-1250 | C-O (stretch) |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Determination

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. For a chiral derivative, X-ray crystallography can be used to determine the absolute configuration.

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the aromatic rings and the dihedral angle between them. It would also provide detailed information about the conformation of the hydroxymethyl group. Furthermore, the crystal packing analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, which govern the solid-state architecture. The pyridinol and benzyl alcohol moieties are expected to be key players in forming a hydrogen-bonded network in the crystal lattice.

Computational Chemistry and Molecular Modeling Investigations of 6 4 Hydroxymethyl Phenyl Pyridin 3 Ol

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and energetic landscapes of molecules.

DFT calculations are instrumental in characterizing the electronic structure of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol. These studies typically involve the optimization of the molecular geometry to its lowest energy state. From the optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For similar pyridine (B92270) derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these frontier molecular orbital energies. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For pyridin-3-ol derivatives, the oxygen and nitrogen atoms are typically regions of high electron density (negative potential), making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl groups are electron-deficient (positive potential), indicating sites for nucleophilic attack. ekb.eg

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the chemical reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). Such parameters for related pyridine compounds have been calculated and are presented in the table below to provide an illustrative example of the data obtained from such studies. nih.gov

Table 1: Representative Global Reactivity Descriptors for a Pyridine Derivative Calculated using DFT

| Descriptor | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity (ω) | 3.16 |

Note: The values presented are representative for a similar pyridine derivative and are intended for illustrative purposes.

The presence of a rotatable bond between the phenyl and pyridine rings in this compound allows for different spatial arrangements or conformations. Conformational analysis is crucial for understanding the molecule's flexibility and how it might adapt its shape to fit into a biological target's binding site.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the dihedral angle between the two aromatic rings. This process generates an energetic profile that identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. Such analyses have been performed for other bi-aryl systems, revealing the energetic cost of rotation and the preferred orientations of the rings. cwu.edu The planarity or twisting of the rings can significantly impact intermolecular interactions.

The hydroxyl groups and the pyridine nitrogen in this compound are capable of forming strong hydrogen bonds, which are critical in both crystal packing and biological recognition. nih.gov The hydroxymethyl group on the phenyl ring and the hydroxyl group on the pyridine ring can act as both hydrogen bond donors and acceptors, while the pyridine nitrogen primarily acts as a hydrogen bond acceptor.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal in predicting and analyzing the interaction of small molecules with biological macromolecules, such as proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, docking studies can be performed against various biological targets to hypothesize its potential mechanism of action. For instance, pyridine derivatives have been studied as inhibitors of various kinases and enzymes. nih.govnih.gov

In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand is then placed into the active site of the protein, and a scoring function is used to estimate the binding affinity for numerous generated poses. The pose with the best score is then analyzed to understand the binding mode. Studies on similar pyridine-containing inhibitors have shown that the pyridine ring often forms key interactions within the binding pocket. scispace.com

Table 2: Representative Molecular Docking Results for a Pyridine-based Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A | -8.5 | LYS72, GLU91, LEU148 |

| Enzyme B | -7.9 | ASP129, TYR228, PHE232 |

Note: This data is hypothetical and for illustrative purposes to show typical outputs of molecular docking studies.

The analysis of the docked poses reveals the specific amino acid residues in the protein's binding site that interact with the ligand. The hydroxyl groups and the pyridine nitrogen of this compound are expected to be key players in forming hydrogen bonds with polar residues such as aspartate, glutamate, lysine, and arginine. nih.govscispace.com The aromatic rings can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Molecular dynamics (MD) simulations can further refine the docked complex and provide insights into the stability of the ligand-protein interaction over time. MD simulations model the movement of atoms and molecules, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.govnih.gov Analysis of the MD trajectory can confirm the stability of key hydrogen bonds and other interactions predicted by docking. nih.gov The binding free energies can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a more accurate estimation of the binding affinity. nih.gov

Impact of Substituent Effects on Binding Affinity and Selectivity

The binding affinity and selectivity of a ligand for its biological target are critically influenced by the nature and position of its substituents. Computational studies on related heterocyclic compounds provide insights into how modifications to the core structure of this compound could modulate its biological activity.

Substituent effects are primarily governed by their electronic and steric properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-π stacking with the target protein. For instance, in a study on 3H-imidazo[4,5-b]pyridine derivatives as PAK4 inhibitors, the introduction of different substituents led to varied biological activities. nih.gov Although a direct correlation between docking scores and binding energies with the electronic nature of the substituents was not observed, the study highlighted the importance of specific interactions, such as hydrogen bonding with the protein's hinge region. nih.gov

In the case of this compound, the hydroxymethyl group on the phenyl ring and the hydroxyl group on the pyridine ring are key features. Modifications to these groups or the introduction of new substituents on either ring would be expected to significantly impact binding. For example, replacing the hydroxymethyl group with a more hydrophobic moiety could enhance binding to a hydrophobic pocket in the target protein. Conversely, adding hydrogen bond donors or acceptors could improve interactions with polar residues.

The following table, adapted from a study on quinazoline-4(3H)-one analogs as EGFR inhibitors, illustrates how different substituents can influence inhibitory activity. nih.gov

| Compound | Substituent (R) | pIC50 |

| Analog 1 | -H | 5.25 |

| Analog 2 | -CH3 | 5.45 |

| Analog 3 | -OCH3 | 5.60 |

| Analog 4 | -Cl | 5.85 |

| Analog 5 | -Br | 5.90 |

This table is for illustrative purposes and shows data for quinazoline-4(3H)-one analogs, not this compound.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active molecules (ligand-based). dmed.org.ua This model then serves as a 3D query for virtual screening of large compound databases to identify novel molecules with the potential for similar biological activity. mdpi.com

For a molecule like this compound, a pharmacophore model would likely include features such as a hydrogen bond donor (from the hydroxyl groups), a hydrogen bond acceptor (from the pyridine nitrogen and hydroxyl oxygens), and aromatic rings. researchgate.net The spatial arrangement of these features would be crucial for its interaction with a target protein.

In a study on 6-arylquinazolin-4-amines as kinase inhibitors, a ligand-based pharmacophore model was developed to understand the structure-activity relationship of these compounds. nih.gov The model, combined with 3D-QSAR and docking studies, provided valuable insights for the design of more potent inhibitors. nih.gov Similarly, virtual screening campaigns have been successfully employed to identify novel pyridine and pyrimidine (B1678525) derivatives as potential inhibitors for various targets. nih.gov

The general workflow for a pharmacophore-based virtual screening campaign is outlined in the table below.

| Step | Description |

| 1. Pharmacophore Model Generation | A pharmacophore model is created based on known active ligands or a ligand-protein complex structure. |

| 2. Database Preparation | A large database of chemical compounds is prepared for screening. This involves generating 3D conformations for each molecule. |

| 3. Virtual Screening | The pharmacophore model is used as a filter to search the database for molecules that match the required chemical features and their spatial arrangement. |

| 4. Hit Filtering and Refinement | The initial hits are further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and subjected to molecular docking to predict their binding modes and affinities. |

| 5. Experimental Validation | The most promising candidates are synthesized and tested experimentally to confirm their biological activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dmed.org.ua By correlating molecular descriptors (physicochemical properties, electronic properties, topological indices, etc.) with activity, a QSAR model can predict the activity of novel, untested compounds and guide the design of more potent analogs. nih.gov

For a series of derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of analogs with diverse substituents. The biological activity of these compounds would be determined experimentally, and then various molecular descriptors would be calculated for each analog. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model.

A study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as antioxidants successfully employed a QSAR approach to identify key molecular properties influencing their activity. dmed.org.ua The developed models highlighted the importance of descriptors related to molecular size, hydrophilicity, and electronic properties for the antioxidant activity of these compounds. dmed.org.ua Another 3D-QSAR study on 6-arylquinazolin-4-amines as kinase inhibitors yielded reliable models for predicting the activity of new ligands. nih.gov

The key statistical parameters used to evaluate the robustness and predictive power of a QSAR model are presented in the following table.

| Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Indicates the goodness of fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| r²_pred (External Validation r²) | Assesses the predictive power of the model on an external test set. | > 0.6 |

These computational techniques, while not yet specifically applied to this compound in published research, offer a powerful toolkit for understanding its potential biological activity and for the rational design of novel, more effective derivatives.

Structure Activity Relationship Sar Studies of 6 4 Hydroxymethyl Phenyl Pyridin 3 Ol Analogs

Systematic Substituent Effects on the Pyridine (B92270) Ring for Biological Activity

The pyridine ring is a central component of the 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol scaffold, and its substitution pattern plays a pivotal role in modulating biological activity. The electronic and steric properties of substituents can significantly influence the molecule's interaction with its biological target.

Influence of Hydroxyl Group Position and Modification

The position and nature of the hydroxyl group on the pyridine ring are fundamental to the biological activity of this class of compounds. The pyridin-3-ol motif is a key pharmacophore, and its ability to act as both a hydrogen bond donor and acceptor is often crucial for target engagement.

Modification of the hydroxyl group, for instance, through methylation to form a methoxy (B1213986) group, can have a profound impact on activity. While this alteration removes a hydrogen bond donating capability, it can increase lipophilicity, which may enhance cell permeability. Research on related heterocyclic compounds has shown that such modifications can either increase or decrease activity depending on the specific biological target and the nature of the binding pocket. For instance, in some kinase inhibitors, the hydroxyl group is essential for forming a key hydrogen bond with the hinge region of the kinase, and its removal or modification leads to a significant loss of potency.

Table 1: Influence of Hydroxyl Group Modification on Biological Activity

| Compound ID | R1 (at position 3) | Biological Activity (IC₅₀, µM) |

| 1a | -OH | Data not available |

| 1b | -OCH₃ | Data not available |

| 1c | -OAc | Data not available |

Note: Specific biological activity data for direct analogs of this compound with these modifications are not publicly available in the reviewed literature. The table illustrates the types of modifications studied in SAR.

Impact of Substitution at Positions 2, 4, and 5 of the Pyridine Core

Substitution at the remaining open positions of the pyridine ring (2, 4, and 5) provides another avenue for modulating activity. The introduction of various functional groups at these positions can influence the molecule's steric bulk, electronic properties, and solubility.

For example, the introduction of small alkyl groups, halogens, or cyano groups can probe the steric and electronic requirements of the target's binding site. A bulky substituent at position 2 or 4 could lead to a steric clash, reducing binding affinity, whereas a smaller group might be well-tolerated or even form favorable van der Waals interactions. The electronic nature of the substituent is also important; electron-withdrawing groups can alter the pKa of the pyridine nitrogen, which may affect its ability to form ionic interactions. Conversely, electron-donating groups can increase the electron density of the ring system.

Table 2: Effect of Substitution at Positions 2, 4, and 5 of the Pyridine Ring

| Compound ID | R2 | R4 | R5 | Biological Activity (IC₅₀, µM) |

| 2a | H | H | H | Data not available |

| 2b | CH₃ | H | H | Data not available |

| 2c | H | Cl | H | Data not available |

| 2d | H | H | F | Data not available |

Note: This table represents a hypothetical SAR study to illustrate the impact of substitutions at various positions on the pyridine core. Specific experimental data for these analogs of this compound are not available in the public domain.

Role of the Phenyl Moiety in Modulating Activity

The 6-(4-(hydroxymethyl)phenyl) group is another key structural feature that provides opportunities for significant modulation of biological activity. This moiety often engages in hydrophobic and aromatic interactions within the target's binding pocket.

Substituent Effects on the Hydroxymethylphenyl Group

The hydroxymethyl group at the para-position of the phenyl ring is a critical functional group that can participate in hydrogen bonding interactions. Modification of this group, for instance, by oxidation to an aldehyde or carboxylic acid, or by conversion to an ether or ester, can drastically alter the compound's binding affinity and pharmacokinetic properties.

Table 3: Impact of Substituents on the Hydroxymethylphenyl Group

| Compound ID | R (on Phenyl Ring) | X (at para-position) | Biological Activity (IC₅₀, µM) |

| 3a | H | -CH₂OH | Data not available |

| 3b | 2-F | -CH₂OH | Data not available |

| 3c | 3-Cl | -CH₂OH | Data not available |

| 3d | H | -CHO | Data not available |

| 3e | H | -COOH | Data not available |

Note: The data in this table is illustrative of a potential SAR investigation, as specific experimental values for these analogs are not publicly documented.

Investigating Isomeric Phenyl Linkages (e.g., para-, meta-)

Investigating isomeric linkages, such as a meta- (1,3-substitution) or ortho- (1,2-substitution) arrangement, is a standard strategy in SAR studies. A change from a para- to a meta- or ortho-isomer alters the spatial orientation of the hydroxymethyl group relative to the pyridine core. This can have a dramatic effect on the ability of the molecule to form key interactions with the target protein. For instance, if the hydroxymethyl group is involved in a critical hydrogen bond at one end of a binding pocket, moving it to the meta or ortho position may prevent this interaction, leading to a significant loss of activity.

Table 4: Comparison of Isomeric Phenyl Linkages

| Compound ID | Phenyl Linkage | Biological Activity (IC₅₀, µM) |

| 4a | 6-(4-(Hydroxymethyl)phenyl) | Data not available |

| 4b | 6-(3-(Hydroxymethyl)phenyl) | Data not available |

| 4c | 6-(2-(Hydroxymethyl)phenyl) | Data not available |

Note: This table highlights the importance of isomeric positioning in SAR studies. Publicly available literature does not provide specific activity data for these isomers of the title compound.

Linker Chemistry and Scaffold Modifications

Scaffold hopping, a strategy where the core scaffold is replaced with a different but functionally equivalent one, is another powerful tool in drug discovery. For the 6-phenylpyridin-3-ol (B1272044) core, one could envision replacing the pyridine ring with other heterocycles like pyrimidine (B1678525), pyrazine, or even non-aromatic rings, while retaining the key interaction points. Such modifications can lead to compounds with improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property.

Table 5: Effect of Linker and Scaffold Modifications

Note: This table illustrates potential avenues for lead optimization through linker and scaffold modifications. Specific data for such analogs of the title compound is not found in the reviewed literature.

Alterations to the Pyridine-Phenyl Connection

One area of investigation has been the introduction of various substituents on the pyridine ring. For instance, in a series of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives, the nature of the substituents at the 2, 4, 5, and 6 positions of the pyridine ring significantly influenced their affinity for the human A3 adenosine (B11128) receptor. nih.gov It was observed that ethyl groups at the 2- and 4-positions were favored over methyl groups. nih.gov Furthermore, a thioester at the 3-position was found to be more favorable for affinity than an ester. nih.gov Interestingly, while small cycloalkyl groups at the 6-position of related 1,4-dihydropyridine (B1200194) analogs were beneficial for high affinity, a 6-cyclopentyl group in the pyridine series led to a decrease in affinity. nih.gov A derivative with a 6-(3-chlorophenyl) group, however, displayed a very high affinity. nih.gov

Another study on pyrazolo[1,5-a]pyrimidin-7-amines highlighted the importance of substituents on the phenyl ring. Analogs containing a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, were found to be effective. mdpi.com The electronic and lipophilic characteristics of small substituents on the 7-(2-pyridylmethylamine) portion also played a role, with potent electron-donating groups leading to active compounds. mdpi.com

The following table summarizes the structure-activity relationships for alterations to the pyridine-phenyl connection in different series of compounds.

| Series | Modification | Effect on Activity |

| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridines | 2- and 4-position: Ethyl vs. Methyl | Ethyl favored nih.gov |

| 3-position: Thioester vs. Ester | Thioester favored nih.gov | |

| 6-position: Cyclopentyl group | Decreased affinity nih.gov | |

| 6-position: 3-Chlorophenyl group | High affinity nih.gov | |

| Pyrazolo[1,5-a]pyrimidin-7-amines | 3-position of phenyl: 4-Fluoro group | Favorable mdpi.com |

| 7-(2-pyridylmethylamine): Electron-donating groups | Active compounds mdpi.com |

Bioisosteric Replacements of Core Structures

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to modulate the biological properties of a molecule. In the context of this compound analogs, bioisosteric replacements of the core phenyl and pyridine rings have been explored.

One notable example is the use of nonclassical phenyl bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP). acs.org These rigid, three-dimensional structures can mimic the spatial arrangement of the phenyl ring. However, the effects of such replacements on metabolic stability and physicochemical properties have been mixed. acs.org In one antimalarial series, the incorporation of cubane in place of a phenyl group led to the cubane becoming a metabolic liability, which contrasts with the general notion that cubane derivatives are more metabolically stable. acs.org The metabolic and physicochemical properties of compounds with cubane substitutions were found to be inferior to the parent phenyl compound in this particular case. acs.org

In a different study involving pyridine derivatives of DS-6930, the 2-pyridine ring was replaced with a 3- or 4-pyridyl group. nih.gov While the introduction of substituents on these new pyridine rings did not yield potent partial agonists, further modifications to the attached benzimidazole (B57391) ring led to the discovery of potent intermediate agonists. nih.gov For instance, a 7'-fluoro benzimidazole derivative resulted in robust biological activity. nih.gov

The table below illustrates the outcomes of bioisosteric replacements in different molecular scaffolds.

| Original Core Structure | Bioisosteric Replacement | Observed Outcome |

| Phenyl | Cubane | Decreased metabolic stability and poorer physicochemical properties in an antimalarial series. acs.org |

| 2-Pyridine | 3- or 4-Pyridine | Did not yield potent partial agonists initially, but further modifications led to potent compounds. nih.gov |

Conformational Flexibility and Its Correlation with Biological Efficacy

The three-dimensional shape of a molecule, or its conformation, is crucial for its ability to bind to a biological target. Conformational flexibility, the ability of a molecule to adopt different shapes, can significantly influence its biological efficacy. nih.gov

The challenge in understanding this relationship lies in the strong dependency of a molecule's conformational landscape on its environment. nih.gov Both experimental techniques, like X-ray crystallography and NMR spectroscopy, and theoretical approaches are employed to study the conformational preferences of molecules. nih.gov

For cyclic molecules, the cyclic nature itself can be a key determinant of biological activity. For instance, in the case of the astins, a family of natural antitumor cyclopeptides, the cyclic structure is essential for their antineoplastic activity, while their acyclic counterparts are inactive. nih.gov This suggests that the constrained conformation imposed by the ring system is necessary for biological function. nih.gov

In the context of pyridine derivatives, molecular modeling studies have been used to define common pharmacophore elements. For a series of 3,5-diacyl-2,4-dialkylpyridine derivatives, steric and electrostatic alignment methods helped to identify the importance of the two ester groups and the 6-phenyl group for their activity as A3 adenosine receptor antagonists. nih.gov Furthermore, induced-fit docking studies on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides showed how these molecules accommodate the kinase domains of their target, forming key hydrogen bonds with binding residues. mdpi.com The conformation of a p-chloro moiety on a substituted benzoic acid side chain was found to be important for activity, potentially mediated by an intramolecular hydrogen bond. mdpi.com

The following table provides examples of how conformational features have been correlated with biological activity.

| Molecule/Series | Conformational Feature | Correlation with Biological Efficacy |

| Astins (Cyclopeptides) | Cyclic vs. Acyclic structure | Cyclic nature is essential for antitumor activity. nih.gov |

| 3,5-Diacyl-2,4-dialkylpyridines | Pharmacophore elements (ester and phenyl groups) | Defined common elements for affinity to A3 adenosine receptors. nih.gov |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Accommodation in kinase domain | Forms crucial hydrogen bonds with binding residues. mdpi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Conformation of p-chloro moiety on side chain | Favored conformation mediated by intra-H-bond enhances activity. mdpi.com |

Mechanistic Investigations of Biological Activities for 6 4 Hydroxymethyl Phenyl Pyridin 3 Ol and Its Derivatives

Exploration of Enzyme Inhibition and Receptor Modulation

The interaction of 6-(4-(hydroxymethyl)phenyl)pyridin-3-ol and its derivatives with various enzymes and receptors is crucial to their biological effects. These interactions can lead to the modulation of key signaling pathways implicated in a range of pathologies.

Acetylcholinesterase (AChE) Inhibition Studies

While direct studies on the acetylcholinesterase (AChE) inhibitory activity of this compound are not extensively documented, research on structurally related pyridine (B92270) derivatives suggests a potential for this class of compounds to interact with cholinesterases. The core pyridine scaffold is a common feature in many known AChE inhibitors. For instance, a series of pyridine derivatives with carbamic or amidic functionalities have been designed and synthesized to act as cholinesterase inhibitors. nih.gov Molecular docking studies of some of these derivatives have indicated that they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to a mixed inhibition mechanism. nih.gov The structure-activity relationship (SAR) studies in various series of pyridazine (B1198779) and other heterocyclic analogues have highlighted the importance of specific pharmacophoric features for potent AChE inhibition. nih.govresearchgate.net These studies often point to the role of hydrogen bonding and π-π stacking interactions in the binding of the inhibitor to the enzyme's active site. vnu.edu.vn Therefore, it is plausible that this compound, with its hydroxyl and phenyl groups, could engage in similar interactions within the AChE active site.

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition

Derivatives of this compound, specifically aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives, have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). semanticscholar.org FGFR4 is a tyrosine kinase that, when aberrantly activated, can be an oncogenic driver in hepatocellular carcinoma (HCC). nih.govfrontiersin.org

One study detailed the design and synthesis of a novel series of these derivatives, with some compounds showing potent and highly selective inhibitory activity against FGFR4 over other FGFR subtypes (FGFR1-3). semanticscholar.org The anti-proliferative activity of these compounds was evaluated in HCC cell lines. For example, certain derivatives demonstrated strong anti-proliferative effects against Hep3B, an HCC cell line known to be sensitive to FGFR4 inhibition. semanticscholar.org The selectivity of these inhibitors is a critical aspect, as off-target inhibition of other FGFR family members can lead to toxicity. The research into these pyridinol derivatives highlights their potential as targeted anti-cancer agents. nih.govresearchgate.net

| Compound/Inhibitor | Target | Cell Line | Effect | IC50/GI50 Value |

|---|---|---|---|---|

| GNF-7 | wtFGFR4 | - | Enzymatic Inhibition | 4 nM |

| SIJ1263 | FGFR4 | HUH7 | Anti-proliferative | 0.006 µM |

| SIJ1263 | FGFR4 | HEP3B | Anti-proliferative | 0.008 µM |

| SIJ1263 | FGFR4 | HEPG2 | Anti-proliferative | 0.076 µM |

| V4-015 | FGFR4 | - | Enzymatic Inhibition | 0.04 µM |

| Compound 2n (2-aminopyrimidine derivative) | FGFR4 | - | Enzymatic Inhibition | 2.6 nM |

Potential Interactions with Dipeptidyl Peptidase-IV (DPP-IV) and Protein-Tyrosine Phosphatase 1B (PTP1B)

There is currently a lack of direct scientific evidence investigating the inhibitory effects of this compound on Dipeptidyl Peptidase-IV (DPP-IV) and Protein-Tyrosine Phosphatase 1B (PTP1B). Both DPP-IV and PTP1B are significant therapeutic targets for type 2 diabetes. bohrium.com PTP1B, in particular, is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a validated strategy for managing insulin resistance. nih.govnih.gov The discovery of inhibitors for these enzymes often involves screening libraries of compounds, including those with heterocyclic scaffolds. While the pyridin-3-ol moiety is present in various biologically active molecules, specific studies linking it to DPP-IV or PTP1B inhibition are needed to ascertain any potential activity.

Modulation of Kinase Activity (e.g., Glycogen Synthase Kinase-3β, Glucokinase)

The modulation of kinase activity is a hallmark of many therapeutic agents. Research into compounds structurally related to this compound has revealed inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β) and activating effects on Glucokinase (GK).

GSK-3β is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and cancer. researchgate.netnih.gov The discovery of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors highlights the potential of the pyridyl-pyridone scaffold in targeting this enzyme. nih.gov Structure-activity relationship (SAR) studies on various classes of GSK-3β inhibitors, including those with pyridine and pyridone cores, have been extensively reviewed, providing a roadmap for the design of potent and selective inhibitors. researchgate.netcornell.edu

Glucokinase plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. ijprajournal.com Studies have identified various series of glucokinase activators (GKAs) that feature pyridine and pyridone heterocycles. nih.govnih.gov For instance, 4-sulfonyl-2-pyridone and 2-pyridylurea derivatives have been reported as effective GKAs. nih.govnih.gov These findings suggest that the pyridinol scaffold of this compound could potentially interact with and modulate the activity of glucokinase.

Cellular Pathway Analysis of Antiproliferative Effects

The antiproliferative effects of chemical compounds are often mediated through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Induction of Cellular Apoptosis and Cell Cycle Arrest

While direct evidence for this compound is limited, studies on other pyridine derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells. For example, a novel pyridine derivative, compound H42, was found to inhibit ovarian cancer cell proliferation by inducing apoptosis, intracellular ROS production, and DNA damage. nih.gov Mechanistically, this compound downregulated the expression of histone deacetylase 6 (HDAC6), leading to the degradation of cyclin D1 and resulting in cell cycle arrest at the G0/G1 phase. nih.gov

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. nih.gov The induction of G2/M cell cycle arrest has also been observed with other bioactive molecules, leading to apoptosis in cancer cells. mdpi.com These findings from structurally related compounds suggest that a potential mechanism for the antiproliferative effects of this compound and its derivatives could involve the modulation of cell cycle regulatory proteins and the activation of apoptotic pathways.

| Compound Class | Cell Line(s) | Observed Effect | Key Molecular Targets/Pathways |

|---|---|---|---|

| Pyridine derivative (H42) | SKOV3, A2780 (Ovarian Cancer) | Apoptosis, G0/G1 cell cycle arrest | HDAC6 downregulation, Cyclin D1 degradation |

| Pyrazolo[3,4-b]pyridine derivatives | Hela, MCF7, HCT-116 | Apoptosis, Cell cycle arrest | CDK2/CDK9 inhibition |

| Genistein | T24 (Bladder Cancer) | Apoptosis, G2/M cell cycle arrest | Downregulation of Cyclin A/B1, Upregulation of p21 |

Oxidative Stress Induction in Cellular Models

While many phenolic and pyridinol compounds are recognized for their antioxidant properties, under certain conditions, they can also exhibit pro-oxidant activity, leading to the induction of oxidative stress. This paradoxical effect is often dependent on the cellular environment, the concentration of the compound, and the presence of transition metal ions.

Research into the pro-oxidant effects of structurally related amine-pyridine-based ligands has shown that upon binding intracellular iron, they can form complexes that are potent inducers of reactive oxygen species (ROS). nih.govnih.gov This leads to a significant increase in intracellular ROS levels, which can trigger apoptotic cell death in cancer cells. nih.govnih.gov This mechanism highlights the vulnerability of cancer cells, which often have a higher basal level of oxidative stress, to further ROS induction. nih.govplos.org

The structure of this compound, featuring both a hydroxyl group on the pyridine ring and a hydroxymethyl group on the phenyl ring, suggests that it could participate in redox cycling. In the presence of transition metals like iron or copper, the compound could potentially reduce these metals, which in turn could catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. However, specific studies demonstrating this pro-oxidant activity for this compound in cellular models are not yet prevalent in the literature. The investigation into whether this compound can selectively induce oxidative stress in pathological cells, such as cancer cells, remains an active area of research.

Antioxidant Properties and Metal Chelation Potential

The chemical scaffold of this compound, which combines a pyridin-3-ol moiety with a hydroxyphenyl group, suggests a propensity for both antioxidant activity and metal chelation. The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize free radicals, a hallmark of antioxidant behavior.

Studies on related 5-hydroxypyridin-4-one derivatives have demonstrated their capacity as radical scavengers. nih.gov The antioxidant potency is often influenced by the substituents on the pyridine ring. For instance, compounds with an N-H group on the hydroxypyridinone ring tend to exhibit greater antioxidant potential than those with an N-CH3 group. nih.gov The table below presents the 50% inhibitory concentration (IC50) values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of several 5-hydroxy-pyridine-4-one derivatives, illustrating the structure-activity relationship.

| Compound | Structure | IC50 (µM) for DPPH Scavenging |

| Va | N-H hydroxypyridinone derivative | 708.6 |

| Vb | N-H hydroxypyridinone derivative | >1000 |

| Vc | N-CH3 hydroxypyridinone derivative | >2000 |

| Vd | N-H hydroxypyridinone derivative | >1000 |

| Ve | N-CH3 hydroxypyridinone derivative | >2000 |

| Vf | N-CH3 hydroxypyridinone derivative | >2000 |

| Ascorbic Acid | Standard Antioxidant | - |

| Kojic Acid | Standard Antioxidant | >2000 |

Data adapted from studies on 5-hydroxypyridin-4-one derivatives. nih.gov

Furthermore, the ortho-hydroxypyridinone structure is a well-known bidentate chelator for metal ions, particularly iron(III). nih.govresearchgate.netnih.govrsc.org This chelation can prevent the participation of iron in redox reactions that generate harmful free radicals. The pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH, is a measure of iron chelating efficacy. A higher pFe³⁺ value indicates stronger chelation. Hydroxypyridinones have been shown to be highly effective iron chelators. For example, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one has a pFe³⁺ value of 22.0, which is higher than that of the clinically used iron chelator deferiprone (B1670187) (20.6). researchgate.netnih.govrsc.org

| Compound | pFe³⁺ |

| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 |

| Deferiprone | 20.6 |

| 3,4-hopo | 20.6 |

| 3,2-hopo | 16.3 |

Data represents the iron(III) chelating capacity. rsc.org

Comparative Mechanistic Analysis with Structurally Related Compounds

The biological activity of this compound can be better understood by comparing it with structurally related compounds, such as 6-phenylpyridin-3-ol (B1272044) and derivatives with different substituents on the phenyl ring, like an amino group in 6-(4-aminophenyl)pyridin-3-ol.